

# Application Note: Identification of Cephapirin Degradants Using Tandem Mass Spectrometry

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## Compound of Interest

Compound Name: Cephapirin

Cat. No.: B1668819

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## Abstract

This application note provides a detailed protocol for the identification and characterization of **Cephapirin** and its degradation products using a stability-indicating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic, to generate potential degradants. The developed LC-MS/MS method effectively separates **Cephapirin** from its degradants, allowing for their identification and semi-quantitative analysis. This methodology is crucial for impurity profiling and ensuring the stability and safety of **Cephapirin** drug substances and products.

## Introduction

**Cephapirin** is a first-generation cephalosporin antibiotic used in veterinary medicine.[1] Like other  $\beta$ -lactam antibiotics, **Cephapirin** is susceptible to degradation, which can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, it is essential to develop and validate a stability-indicating analytical method capable of separating and identifying these degradation products. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful tool for this purpose due to its high sensitivity and specificity.[2]

This application note outlines a comprehensive approach to performing forced degradation studies on **Cephapirin** and subsequently identifying the resulting degradants using LC-MS/MS.

## Experimental Protocols

### Materials and Reagents

- **Cephapirin** Sodium reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 3% (v/v)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (Milli-Q or equivalent)

### Instrumentation

- UHPLC system coupled with a triple quadrupole or ion trap mass spectrometer.[2]
- Photostability chamber
- Water bath/oven

### Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to generate the likely degradation products.[3][4] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[5]

#### 2.3.1. Preparation of Stock Solution

Prepare a stock solution of **Cephapirin** Sodium in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.[3]

### 2.3.2. Stress Conditions

- Acid Hydrolysis: Mix 1 mL of **Cephapirin** stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 4 hours.[3] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of **Cephapirin** stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 2 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of **Cephapirin** stock solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the mixture at room temperature for 6 hours.[6]
- Thermal Degradation: Expose the solid **Cephapirin** Sodium powder to a temperature of 80°C in an oven for 24 hours. Dissolve the stressed powder in the mobile phase for analysis.
- Photolytic Degradation: Expose the **Cephapirin** Sodium powder to UV light (254 nm) in a photostability chamber for 24 hours.[7] Dissolve the stressed powder in the mobile phase for analysis.

## LC-MS/MS Analysis

### 2.4.1. Chromatographic Conditions

- Column: XBridge C18 column (100 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[2]
- Mobile Phase A: 0.1% Formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient Program:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B

- 15-18 min: 95% B
- 18-18.1 min: 95% to 5% B
- 18.1-25 min: 5% B
- Flow Rate: 0.6 mL/min.[2]
- Column Temperature: 40°C.[2]
- Injection Volume: 10 µL

#### 2.4.2. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Collision Gas: Argon

## Results and Discussion

### Identification of Degradants

The major degradation products of **Cephapirin** were identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns. The primary degradants identified include:

- **Desacetylcephapirin**: This is a known major metabolite and degradant of **Cephapirin**, formed by the hydrolysis of the acetyl group.
- **Cephapirin Lactone**: Formed through intramolecular cyclization.[8]

- Hydrolyzed **Cephapirin**: Resulting from the cleavage of the  $\beta$ -lactam ring.[8]

Table 1: Summary of **Cephapirin** and its Major Degradants

Compound	Molecular Weight (g/mol )	Precursor Ion (m/z)	Major Product Ions (m/z)
Cephapirin	423.48	424.0	320.0, 292.0
Desacetylcephapirin	381.44	382.0	292.0, 274.0
Cephapirin Lactone	363.41	364.0	274.0, 152.0
Hydrolyzed Cephapirin	441.49	442.0	320.0, 136.0

## Quantitative Analysis of Degradation

The percentage of degradation of **Cephapirin** under different stress conditions was determined by comparing the peak area of the parent drug in the stressed samples to that in an unstressed control sample.

Table 2: Forced Degradation Results for **Cephapirin**

Stress Condition	% Degradation of Cephapirin	Major Degradants Detected
Acidic (0.1 N HCl, 60°C, 4h)	~18%	Desacetylcephapirin, Hydrolyzed Cephapirin
Basic (0.1 N NaOH, RT, 2h)	~25%	Hydrolyzed Cephapirin, Desacetylcephapirin
Oxidative (3% H <sub>2</sub> O <sub>2</sub> , RT, 6h)	~15%	Desacetylcephapirin, other minor oxidation products
Thermal (80°C, 24h)	~12%	Desacetylcephapirin
Photolytic (UV, 24h)	~8%	Minor unidentified degradants

# Visualizations

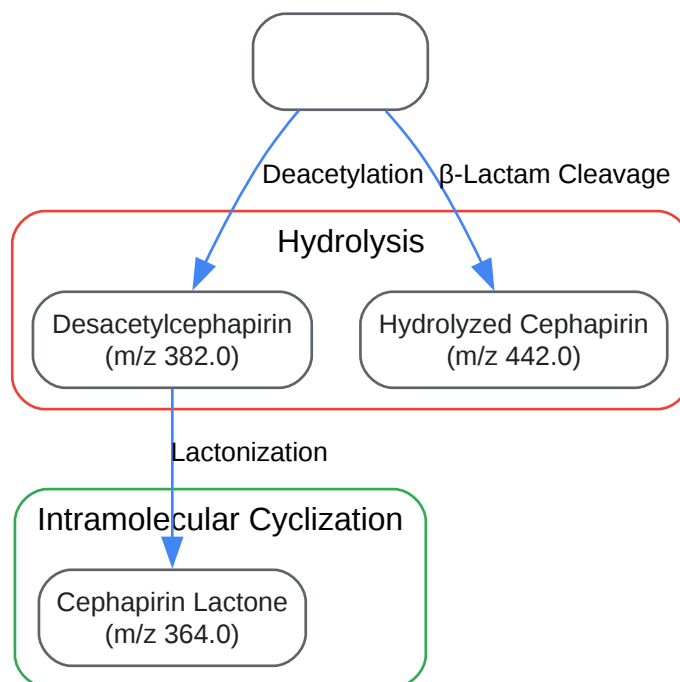
## Experimental Workflow



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Caption: Experimental workflow for forced degradation and analysis.

## Proposed Degradation Pathway of Cephapirin



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Caption: Proposed degradation pathways of **Cephapirin**.

## Conclusion

The LC-MS/MS method described in this application note is a robust and reliable tool for the identification and monitoring of **Cephapirin** degradants. The forced degradation studies revealed that **Cephapirin** is susceptible to degradation under hydrolytic and oxidative conditions, with **desacetylcephapirin** and **hydrolyzed Cephapirin** being the major degradation products. This methodology can be effectively implemented in quality control laboratories for routine analysis and stability testing of **Cephapirin**, ensuring the quality and safety of the final drug product.

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